molecular formula C30H42N2O7 B087689 Puberanidine CAS No. 11033-64-0

Puberanidine

Cat. No. B087689
CAS RN: 11033-64-0
M. Wt: 542.7 g/mol
InChI Key: VSUODASNSRJNCP-WGVBKJPXSA-N
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Description

Puberanidine is a diterpene alkaloid . It is functionally related to an aconitane .


Synthesis Analysis

The synthesis of Puberuline C, a compound structurally similar to Puberanidine, was accomplished from 2-cyclohexenone by integrating radical cascade and Mukaiyama aldol reactions as the key transformations . A double Mannich reaction fused the A- and E-rings, and Sonogashira coupling attached the C-ring, efficiently leading to ACE-rings with the requisite 19 carbons .


Molecular Structure Analysis

The molecular formula of Puberanidine is C30H42N2O7 . It has a molar mass of 542.66 g/mol .


Physical And Chemical Properties Analysis

Puberanidine has a predicted density of 1.35±0.1 g/cm3 . Its melting point is 218-220 °C (in methanol), and its predicted boiling point is 650.9±55.0 °C .

Scientific Research Applications

Sodium Channel Blocker

Puberanidine, or N-Deacetyllappaconitine, has been found to act as a sodium channel blocker . Sodium channel blockers are important in the field of neuroscience and pharmacology as they can influence the function of nerve and muscle cells. They are used in the treatment of various conditions like epilepsy and cardiac arrhythmias .

Antinociceptive Activity

N-Deacetyllappaconitine has been shown to possess antinociceptive activity, which means it can reduce the sensation of pain . This makes it potentially useful in the development of new analgesics or painkillers .

Neuronal Activity Regulation

Research has indicated that N-Deacetyllappaconitine can affect neuronal activity . This could have implications for the treatment of neurological disorders, although more research is needed in this area .

Analgesic Activity

In a study, new hybrid compounds containing diterpenoid alkaloid lappaconitine showed low toxicity and outstanding analgesic activity in experimental pain models . This suggests that N-Deacetyllappaconitine could be used in the development of new, effective painkillers .

Antiarrhythmic Activity

The same study also demonstrated that these new compounds showed antiarrhythmic activity in the epinephrine arrhythmia test in vivo . This suggests a potential use for N-Deacetyllappaconitine in the treatment of heart rhythm disorders .

Beta-Adrenergic Receptor and Potassium Channel Blockade

The mechanism of action of the new compounds includes the blockade of beta-adrenergic receptors and potassium channels . This could have potential applications in the treatment of various cardiovascular conditions .

Mechanism of Action

Target of Action

Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.

Mode of Action

Puberanidine acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .

Biochemical Pathways

It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission

Pharmacokinetics

Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Puberanidine are limited. It is known that puberanidine is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .

Result of Action

The primary result of Puberanidine’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .

properties

IUPAC Name

[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUODASNSRJNCP-BXUVZERWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911593
Record name 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Puberanidine

CAS RN

11033-64-0
Record name 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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